molecular formula C19H20O5 B1670155 Decursinol angelate CAS No. 130848-06-5

Decursinol angelate

Cat. No.: B1670155
CAS No.: 130848-06-5
M. Wt: 328.4 g/mol
InChI Key: AGABNGOXUSXQDD-XKGFZTIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Decursinol Angelate (DA) is a pyranocoumarin compound obtained from the roots of Angelica gigas . The primary targets of DA are growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .

Mode of Action

DA shows potential anti-inflammatory activity by modulating its primary targets . It has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduces the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .

Biochemical Pathways

DA affects the MAP kinase and NFκB signaling pathways . It inhibits the activation of MAP kinases and the translocation of NFκB . It also promotes G1 phase block in cancer cells by enhancing P21 and downregulating cyclin D1 expression through activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase1/2 (MAPK/ERK1/2) signaling pathway .

Pharmacokinetics

The pharmacokinetics of DA is yet to be fully understood. It is known that da is rapidly converted to decursinol in the body . The terminal elimination half-life for DA is approximately 19.3 hours .

Result of Action

The interaction of DA with multiple molecular targets and its cytotoxic effects make it a favorable candidate for treating various chronic inflammatory diseases such as cancers (prostate, breast, leukemia, cervical, and myeloma), rheumatoid arthritis, diabetic retinopathy, hepatic fibrosis, osteoclastogenesis, allergy, and Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

Decursinol Angelate has shown potential anti-inflammatory activity by modulating growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C . These compounds have the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduced the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .

Cellular Effects

This compound has been reported to inhibit the invasion of the fibrosarcoma cell line HT1080 and the breast cancer cell line MDA-MB-231 . It also appears to suppress type 17 helper T (Th17) cell responses in dextran sodium sulfate-induced colitis model .

Molecular Mechanism

This compound inhibits VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway . It also inhibits the activation of MAP kinases and the translocation of NFκB, and decreases the expression and exogenous secretion of IL-1β and IL-6 .

Temporal Effects in Laboratory Settings

This compound significantly suppressed neovessel formation in chick chorioallantoic membrane and tumor growth in a mouse model . The microvessel density in tumors treated with this compound for 14 days was significantly decreased compared with a vehicle control group .

Dosage Effects in Animal Models

The in vivo anti-cancer efficacy of this compound has been reported in prostate and lung models . The dosages of this compound used in these models ranged from 100–200mg/kg, equivalent to 20–100mg/kg D/DA depending on extraction procedures .

Metabolic Pathways

This compound induces apoptosis by regulating intrinsic and extrinsic pathways, inhibits pro-inflammatory molecules, and inactivates various metabolic enzymes by interfering with multiple signaling pathways at different levels to regulate cytokines, transcription factors, enzymes, and apoptotic proteins .

Transport and Distribution

This compound is rapidly converted to decursinol (DOH) in rodents . In vitro metabolism studies suggested that this compound might be metabolized differently in humans .

Properties

IUPAC Name

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/b11-5-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGABNGOXUSXQDD-XKGFZTIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315533
Record name Decursinol angelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130848-06-5
Record name Decursinol angelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130848-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decursinol angelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130848065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decursinol angelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECURSINOL ANGELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU5241LCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decursinol angelate
Reactant of Route 2
Decursinol angelate
Reactant of Route 3
Decursinol angelate
Reactant of Route 4
Decursinol angelate
Reactant of Route 5
Decursinol angelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.